Methyl 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranoside

Overview

Description

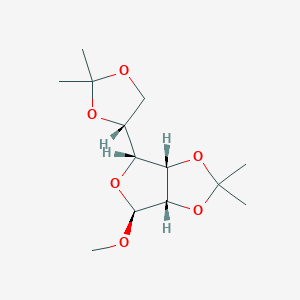

“Methyl 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranoside” is a protected mannose intermediate used in the syntheses of ovalicin and of the sugar core of hikizimycin . It is also known as D-Mannose diacetonide .

Synthesis Analysis

This compound is used in the copolymerization of the ρ-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose-1-oxymethyl)styrene . It is also used in the synthesis of α-Amino Acid Esters Bearing an α-D-Mannofuranoside Side Chain .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H20O6 . The SMILES string isCC1(C)OCC@@H[C@H]2OC(O)[C@@H]3OC(C)(C)O[C@@H]23 . Chemical Reactions Analysis

In one study, the H(1)-C(1)-N(1)-N(2) angle in the compound was found to be 51°, which may be explained by the C(13)-CO2Et group trying to avoid steric interaction with the isopropylidene protecting group on O(2) and O(3) .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 260.28 . It has an optical activity of [α]20/D +23°, c = 1 in acetone . The melting point is 125-126 °C (dec.) (lit.) .Scientific Research Applications

Synthetic Chemistry and Carbohydrate Derivatives

Methyl 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranoside serves as a valuable intermediate in synthetic chemistry. Researchers use it to create more complex carbohydrate derivatives. For instance, it can be transformed into sugar carbonates through condensation reactions with phosgene or chloroformic esters . These derivatives play essential roles in drug development, materials science, and bioconjugation.

Glycochemistry and Glycopolymer Synthesis

The compound participates in glycochemistry studies, especially those related to glucofuranose and mannofuranose derivatives. Researchers have used it to synthesize glyco-copolymers containing both alpha-D-glucofuranose and alpha-D-mannofuranoside units . These polymers find applications in drug delivery, biomaterials, and tissue engineering.

Mechanism of Action

Target of Action

Methyl 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranoside is a protected mannose intermediate . It is used in the syntheses of various compounds, such as ovalicin and the sugar core of hikizimycin . .

Mode of Action

It is known that the compound can be used as a protected mannose intermediate in the synthesis of other compounds . This suggests that its primary role may be as a building block in the creation of more complex molecules.

Biochemical Pathways

It is known that the compound is used in the synthesis of other compounds, suggesting that it may play a role in the biochemical pathways related to these compounds .

Pharmacokinetics

As a protected mannose intermediate, it is likely that its pharmacokinetic properties would be significantly altered upon conversion into other compounds .

Result of Action

As a protected mannose intermediate, it is likely that its primary effect would be as a precursor in the synthesis of other compounds .

Action Environment

As a chemical compound, its stability and reactivity would be expected to be influenced by factors such as temperature, ph, and the presence of other chemicals .

Future Directions

The compound is a crucial compound used in biomedical research . Its unique chemical structure allows it to selectively mask drug molecules, enhancing their therapeutic effectiveness and reducing off-target side effects . This suggests that it could have potential applications in the development of new drugs targeting specific diseases.

properties

IUPAC Name |

(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-12(2)15-6-7(17-12)8-9-10(11(14-5)16-8)19-13(3,4)18-9/h7-11H,6H2,1-5H3/t7-,8-,9+,10+,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLQMLBTTKKQOD-UVOCVTCTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C3C(C(O2)OC)OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@H]([C@H](O2)OC)OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene](/img/structure/B3041101.png)

![{3-[(Benzylthio)methyl]phenyl}{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041103.png)

![2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041104.png)

![(3-Methoxyphenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041105.png)

![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide](/img/structure/B3041121.png)